methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate
Description
Molecular Formula: C₆H₈BrN₃O₂ Molecular Weight: 234.05 g/mol Purity: >90% (as per commercial specifications) CAS Number: 1279219-62-3 Structural Features: This compound consists of a 1H-1,2,4-triazole ring substituted with a bromine atom at position 3 and a methyl propanoate group at position 5. The ester functionality enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H2,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNFKKYCFGEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate typically involves the following steps:
Formation of 3-bromo-1H-1,2,4-triazole: This can be achieved by reacting 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid.
Esterification: The 3-bromo-1H-1,2,4-triazole is then reacted with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in the triazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Substitution Products: Various substituted triazoles depending on the nucleophile used.
Oxidation Products: Oxidized triazole derivatives.
Hydrolysis Products: 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.
Agriculture: Triazole derivatives are known for their fungicidal properties and are used in the development of agrochemicals.
Material Science: The compound can be used in the synthesis of polymers and coordination complexes with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or interacting with specific receptors. The bromine atom and the triazole ring play crucial roles in binding to the target molecules, thereby modulating their activity. The ester group can also influence the compound’s pharmacokinetics and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate and analogous compounds:
Key Comparative Insights:
Functional Group Reactivity: The methyl ester in the parent compound facilitates nucleophilic substitution or hydrolysis to the carboxylic acid , whereas the amide analog (CAS 1279219-37-2) exhibits greater metabolic stability . Thioether-containing derivatives (e.g., methyl 3-((5-amino-triazol-3-yl)thio)propanoate) enable unique binding interactions in enzyme inhibition .
Substituent Effects :
- Bromine at position 3 of the triazole (parent compound) vs. position 5 (QA-1094) alters electronic distribution, impacting ligand-receptor interactions .
- The trifluoromethyl group in pyrazole derivatives enhances lipophilicity and bioavailability .
Synthetic Utility :
- Bromination methods (e.g., using Br₂ in acetic acid ) are critical for synthesizing bromo-triazole cores.
- Commercial availability of esters (e.g., QY-8326, QZ-3326) highlights their role as building blocks in high-throughput synthesis .
Biological Relevance :
- The parent compound’s ester group is ideal for prodrug strategies, while the carboxylic acid form (CAS 933690-20-1) is suited for direct biological screening .
- Amide derivatives (e.g., 3-(3-bromo-triazol-5-yl)propanamide) are prioritized in kinase inhibitor pipelines due to hydrogen-bonding capabilities .
Biological Activity
Methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse sources of research.
Chemical Structure and Properties
This compound has a molecular formula of C6H8BrN3O2 and a molecular weight of approximately 234.05 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry for its diverse biological activities, particularly its antifungal properties. The presence of the bromine atom and the ester functional group enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Antifungal Properties
Compounds containing triazole rings are well-documented for their antifungal activities. This compound is expected to exhibit similar properties due to its structural similarities with known antifungal agents. Research indicates that triazole derivatives can inhibit enzyme activity and interact with proteins crucial for fungal growth and survival.
The mechanism by which triazoles exert their antifungal effects often involves the inhibition of the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. By disrupting this pathway, triazoles compromise the integrity of the fungal cell membrane, leading to cell death. Studies suggest that this compound may share this mechanism due to its structural characteristics.
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-1H-1,2,4-triazole with methyl acrylate under controlled conditions to ensure high yields and purity. Various synthetic routes have been explored to optimize the reaction conditions for industrial applications .
In Vitro Studies
Recent studies have focused on the interactions of this compound with biological macromolecules. These interactions are crucial for understanding its mechanism of action as a potential therapeutic agent. For instance, research has shown that derivatives of triazoles can inhibit specific enzymes involved in cellular processes, highlighting their potential as drug candidates .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound shares structural similarities with other triazole derivatives. The following table summarizes some related compounds along with their notable features:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 3-bromo-1H-1,2,4-triazole | Triazole derivative | Simpler structure; used in similar applications |
| 3-bromo-1-methyl-1H-1,2,4-triazole | Methyl-substituted triazole | Contains a methyl group instead of an ester group |
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Nitrile-substituted triazole | Incorporates a nitrile group |
This table illustrates how this compound is unique due to its ester functional group. This feature allows for further chemical modifications that can enhance its biological activity and applicability in various research fields.
Q & A
Q. What is the molecular structure and key identifying features of methyl 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoate?
The compound has the molecular formula C₆H₇BrN₃O₂ (derived from its parent acid, C₅H₆BrN₃O₂, with an additional methyl ester group) and a monoisotopic mass of ~218.964 g/mol . Key features include a 1,2,4-triazole ring substituted with a bromine atom at position 3 and a propanoate ester moiety. Structural confirmation is typically achieved via NMR spectroscopy (e.g., H, C) and high-resolution mass spectrometry (HRMS) .
Q. What are the recommended analytical techniques for confirming the purity and identity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity.
- Spectroscopy : H NMR (DMSO-d₆ or CDCl₃) for proton environments (e.g., ester methyl at δ ~3.6 ppm, triazole protons δ ~8.0–9.0 ppm). C NMR confirms carbonyl (C=O) and triazole carbons .
- Mass Spectrometry : HRMS in ESI+ mode for accurate mass determination (e.g., [M+H]+ expected at m/z 219.97) .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data may be limited, standard precautions for brominated heterocycles apply:
- Use gloves, lab coats, and fume hoods to avoid inhalation or skin contact.
- Store in a cool, dry environment (< -20°C for long-term stability).
- Dispose via halogenated waste protocols due to bromine content .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for scalability?
- Key Steps : Start with 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanoic acid (CAS 90713-76-1) and perform esterification using methanol and a coupling agent (e.g., DCC/DMAP) .
- Optimization : Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 20 min) to improve yield and reduce side products .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. How does bromine substitution at position 3 of the triazole ring influence reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings to introduce aryl/heteroaryl groups.
- Example: React with phenylboronic acid under Pd(PPh₃)₄ catalysis (DME/H₂O, 80°C) to form 3-(3-aryl-1H-1,2,4-triazol-5-yl)propanoate derivatives .
- Monitor reaction progress via TLC and characterize products using X-ray crystallography (SHELX refinement) to confirm regioselectivity .
Q. What strategies resolve contradictions in reported biological activities of triazole derivatives?
- Tautomerism : The 1,2,4-triazole ring exhibits tautomeric equilibria (1H vs. 2H forms), which may alter binding to biological targets. Use X-ray diffraction (e.g., SHELXL) to determine the dominant tautomer in solid-state .
- Biological Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Compare IC₅₀ values against positive controls (e.g., known enzyme inhibitors) .
Q. How can computational methods predict the compound’s potential as a kinase inhibitor?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., mTOR or EGFR kinases).
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to identify key residues (e.g., hinge-region hydrogen bonds) .
- Validate predictions with in vitro kinase assays (e.g., ADP-Glo™) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Low Solubility : Use mixed solvents (e.g., DMSO/EtOH) for vapor diffusion crystallization.
- Disorder : If the triazole ring exhibits disorder, apply TWINABS (SHELX suite) for data correction .
- Resolution : Collect high-resolution data (≤ 0.8 Å) at synchrotron facilities to resolve tautomeric ambiguity .
Methodological Guidance
Q. Designing analogs with enhanced antimicrobial activity: What substituents are most promising?
- Replace the bromine with electron-withdrawing groups (e.g., CF₃, NO₂) to improve membrane penetration.
- Modify the ester to a primary amide (e.g., using NH₄Cl/EDCI) to enhance hydrogen bonding with bacterial targets .
- Test against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) using MIC/MBC assays .
Q. How to analyze tautomeric equilibria in solution-phase studies?
- NMR Titration : Monitor chemical shift changes (e.g., H at N-H positions) in DMSO-d₆ vs. CDCl₃.
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental IR spectra to identify dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
